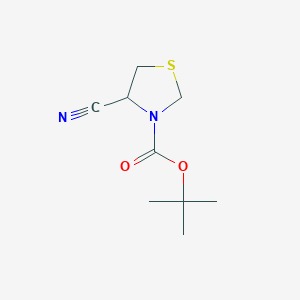![molecular formula C14H10N4O5S B14800752 2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups and a carbamothioyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-N-[(4-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfonyl derivatives.
科学的研究の応用
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro groups and carbamothioyl linkage play a crucial role in its binding to enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
類似化合物との比較
Similar Compounds
- 2-nitro-N-(4-nitrophenyl)benzamide
- 4-nitro-N-(p-tolylcarbamothioyl)benzamide
- N-(naphthalen-1-ylcarbamothioyl)benzamide
Uniqueness
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its dual nitro groups and carbamothioyl linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition and potential therapeutic effects .
特性
分子式 |
C14H10N4O5S |
|---|---|
分子量 |
346.32 g/mol |
IUPAC名 |
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10N4O5S/c19-13(11-3-1-2-4-12(11)18(22)23)16-14(24)15-9-5-7-10(8-6-9)17(20)21/h1-8H,(H2,15,16,19,24) |
InChIキー |
AUSIETHMGSFJIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


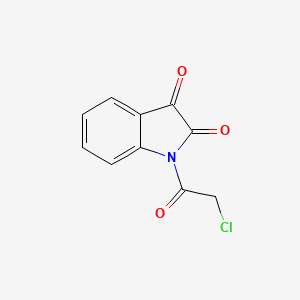
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
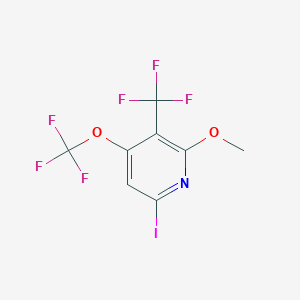
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)
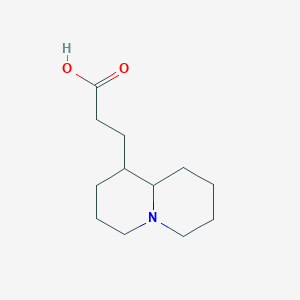
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)
![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)
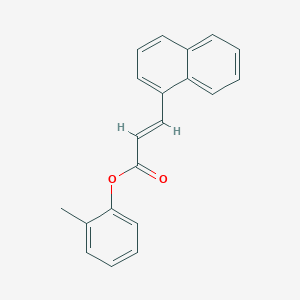
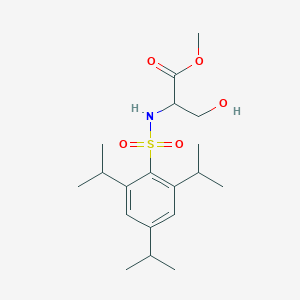
![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)
